4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate
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Overview
Description
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 880027-02-1
Molecular Weight: 507.978 g/mol
MDL Number: MFCD03416164
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents (e.g., KMnO, CrO) under appropriate conditions.
Reduction: Reducing agents (e.g., NaBH, LiAlH) in suitable solvents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) in organic solvents.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents. Further research is needed to determine the exact outcomes.
Scientific Research Applications
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions due to its unique structure.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
CAS No. |
765911-31-7 |
---|---|
Molecular Formula |
C26H25ClN2O5 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H25ClN2O5/c1-3-4-14-33-22-11-9-19(10-12-22)26(31)34-23-13-8-18(15-24(23)32-2)17-28-29-25(30)20-6-5-7-21(27)16-20/h5-13,15-17H,3-4,14H2,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
SUQZUPFREFFRSI-OGLMXYFKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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